(S)-Indoline-2-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Esters are typically produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst . The esterification reaction is both slow and reversible . Benzyl esters can be synthesized through various methods, including palladium-catalyzed C-H acyloxylation , and esterification of primary benzylic C-H bonds with carboxylic acids .Molecular Structure Analysis
The molecular structure of benzyl esters, such as “(S)-Indoline-2-carboxylic acid benzyl ester”, consists of a benzyl group attached to a carboxylic acid via an ester linkage . The exact structure would depend on the specific carboxylic acid and alcohol used in the esterification process.Chemical Reactions Analysis
Benzyl esters can undergo various chemical reactions. For example, they can be used in benzyne-mediated esterification of carboxylic acids and alcohols . The ester bond in benzyl esters is susceptible to alkaline hydrolysis .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Future Directions
The use of benzyl esters in tissue engineering and regenerative medicine is a promising area of research . They can be used as biocompatible scaffolds for in vitro reconstruction of mammalian tissues . This opens up possibilities for their use in creating new sources of tissues and organs for transplantation .
properties
IUPAC Name |
benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-9,15,17H,10-11H2/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXDJQBRIWOQOB-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649603 |
Source
|
Record name | Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Indoline-2-carboxylic acid benzyl ester | |
CAS RN |
120925-75-9 |
Source
|
Record name | Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.